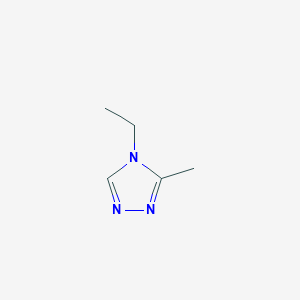

4-ethyl-3-methyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest in recent years. Various strategies have been developed, many of which involve the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis

The 1,2,4-triazole ring is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . The specific structure of “4-ethyl-3-methyl-4H-1,2,4-triazole” would include additional ethyl and methyl groups attached to this basic structure.Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. As a reference, 4-Methyl-4H-1,2,4-triazole-3-thiol is a solid with a melting point of 165-169 °C (lit.) and is soluble in acetone .Scientific Research Applications

Corrosion Inhibition

Research indicates that triazole derivatives, including those structurally similar to 4-ethyl-3-methyl-4H-1,2,4-triazole, exhibit significant effectiveness as corrosion inhibitors for metals in acidic environments. A study by Sudheer and M. Quraishi (2013) demonstrated that certain triazole derivatives could achieve up to 96.09% inhibition efficiency against copper corrosion in hydrochloric acid solution, indicating their potential in protecting metal surfaces (Sudheer & M. Quraishi, 2013). Another investigation highlighted the adsorption of triazole derivatives on mild steel, offering protection in a molar hydrochloric acid environment, which underscores the broad applicability of triazoles in corrosion inhibition (Bentiss et al., 2007).

Supramolecular and Coordination Chemistry

Triazole compounds, including 1,2,3-triazoles, are known for their unique supramolecular interactions, enabling applications in coordination chemistry and anion recognition. The research by Schulze and Schubert (2014) delves into the diverse supramolecular interactions of triazoles, showcasing their utility in creating complex molecular architectures for various applications, from catalysis to anion recognition (Schulze & Schubert, 2014).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of triazole derivatives have been a subject of study, with certain compounds showing promising activity against various bacterial and fungal strains. For instance, research into 2-(4-ethyl-5-((3'-methylxanthine-7'-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetic acid’s salts by Gotsulya et al. (2016) revealed potential antibacterial and antifungal applications, highlighting the relevance of triazole derivatives in medicinal chemistry (Gotsulya, 2016).

Drug Discovery and Click Chemistry

The role of triazoles in drug discovery, particularly through click chemistry, cannot be overstated. The work by Kolb and Sharpless (2003) discusses the impact of click chemistry in drug discovery, with triazole formations offering a dependable and bio-compatible linking reaction that enhances the interaction with biological targets, thus opening up new avenues for therapeutic applications (Kolb & B. Sharpless, 2003).

Mechanism of Action

Target of Action

Triazole compounds, in general, have been found to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They have been used in various fields, including medicine and agrochemistry .

Mode of Action

Triazole compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . They can interact with d-orbitals of any metal to provide a protective film .

Biochemical Pathways

Triazole compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

The unique structure of triazole compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Result of Action

Triazole compounds have shown promising neuroprotective and anti-inflammatory properties . They have also exhibited promising cytotoxic activity against various cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-ethyl-3-methyl-4H-1,2,4-triazole. For instance, the reaction of triazole compounds can be carried out using conventional heating, ultrasonication, or microwave irradiation . Additionally, triazole compounds have been used as corrosion inhibitors for mild steel in sulfuric acid solutions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-ethyl-3-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-8-4-6-7-5(8)2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYMIFQNKOJHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839487.png)

![4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2839491.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2839498.png)